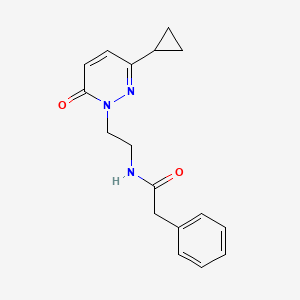

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a cyclopropyl group and an ethyl-linked phenylacetamide moiety. The pyridazinone scaffold is known for its bioisosteric properties, often contributing to metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-16(12-13-4-2-1-3-5-13)18-10-11-20-17(22)9-8-15(19-20)14-6-7-14/h1-5,8-9,14H,6-7,10-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUAEHZXCMOPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide typically involves multiple steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Phenylacetamide Moiety: This step involves the acylation of the pyridazinone intermediate with phenylacetyl chloride or phenylacetic acid derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the pyridazinone core or the amide group, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The phenyl ring and the pyridazinone core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

Oxidation: Oxidized derivatives of the cyclopropyl group or phenyl ring.

Reduction: Reduced forms of the pyridazinone core or amide group.

Substitution: Substituted derivatives at the phenyl ring or pyridazinone core.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels that are involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Triazole-Linked Acetamides

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () share the phenylacetamide backbone but incorporate a triazole ring and naphthalene substituent. Key differences include:

- Functional Groups: The triazole moiety in 6a introduces additional hydrogen-bonding capacity compared to the pyridazinone in the target compound.

- Synthesis: 6a is synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry), whereas the target compound likely requires pyridazinone ring formation and cyclopropane integration .

- Spectroscopic Data: IR spectra for 6a show peaks at 1671 cm⁻¹ (C=O) and 3262 cm⁻¹ (–NH), similar to the target compound’s expected amide signals. However, ¹H NMR of 6a reveals distinct aromatic and triazole proton shifts (e.g., δ 8.36 ppm for triazole-H), absent in the pyridazinone-based structure .

Benzothiazole Derivatives

The patent EP3348550A1 () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (12) and analogues. Comparisons include:

- Core Heterocycle: Benzothiazole vs. pyridazinone. Benzothiazole derivatives often exhibit enhanced lipophilicity due to the trifluoromethyl group, whereas pyridazinone’s carbonyl group may improve solubility .

- Synthetic Yield : Compound 13 (N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide) was synthesized in 19% yield via microwave-assisted coupling, suggesting challenges in scaling such reactions .

Comparative Analysis Table

Research Implications and Limitations

- Structural Insights : The cyclopropyl group in the target compound may reduce metabolic oxidation compared to benzothiazole’s trifluoromethyl group, but this requires validation.

- Data Gaps: No direct biological or pharmacokinetic data exists for the target compound in the provided evidence. Comparisons are inferred from structural analogues.

- Synthetic Challenges: Pyridazinone synthesis often involves cyclocondensation of dicarbonyl precursors, which may limit scalability compared to click chemistry .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyridazine ring : A six-membered heterocyclic ring containing two nitrogen atoms.

- Cyclopropyl group : A three-membered carbon ring that enhances the compound's reactivity.

- Phenylacetamide moiety : Contributes to the compound's biological activity through interactions with various biological targets.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may act through:

- Inhibition of Cell Proliferation : The compound has been shown to induce G1 cell cycle arrest in various cancer cell lines, suggesting its potential as an anticancer agent.

- Induction of Apoptosis : Research indicates that it can trigger programmed cell death in tumor cells, further supporting its role in cancer treatment.

- Modulation of Signaling Pathways : It may interact with specific enzymes or receptors involved in critical signaling pathways, such as NF-κB and others related to tumor growth and survival .

Anticancer Properties

Numerous studies have focused on the anticancer properties of this compound. Key findings include:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxic effects on various cancer cell lines, including HT-29 human colon cancer cells .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HT-29 | 15 | Induced apoptosis |

| MCF7 | 20 | Inhibited proliferation |

| A549 | 25 | G1 arrest |

Interaction Studies

Interaction studies using techniques like molecular docking have revealed that this compound may bind to various biological targets, including:

- Enzymes : Inhibitory effects on enzymes involved in cancer metabolism.

- Receptors : Potential modulation of growth factor receptors.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

- Study on HT-29 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival rates, suggesting its potential for therapeutic use in oncology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide to improve yield and purity?

- Methodology : Multi-step synthesis typically involves constructing the pyridazinone core via cyclocondensation of hydrazines with diketones, followed by introducing the cyclopropyl group through alkylation or cross-coupling reactions. The phenylacetamide moiety is added via amide coupling (e.g., EDC/HOBt or DCC). Key parameters include:

- Temperature : Maintain ≤60°C during cyclocondensation to avoid side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for cyclopropane introduction to enhance solubility .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) for intermediates .

- Monitoring : TLC (hexane:EtOAc 7:3) and HPLC (C18 column, acetonitrile/water) ensure reaction progress and purity .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; pyridazinone C=O at ~165 ppm) .

- IR : Confirm amide C=O (~1670 cm⁻¹) and pyridazinone C=O (~1650 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error .

- Purity assessment : HPLC (≥95% purity) with UV detection at 254 nm .

Q. How does the compound’s stability vary under different laboratory conditions?

- pH sensitivity : Degrades rapidly under extreme pH (<2 or >10), particularly at the pyridazinone core .

- Thermal stability : Stable at room temperature (25°C) for >6 months; decomposition occurs >150°C .

- Light sensitivity : Store in amber vials to prevent photodegradation of the cyclopropyl group .

Advanced Research Questions

Q. What in vitro/in vivo models are suitable for evaluating the compound’s biological activity?

- Anticancer assays :

- MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ determination) .

- Kinase inhibition : Profile against EGFR or BRAF kinases via fluorescence polarization assays .

- Anti-inflammatory models :

- RAW 264.7 macrophages : Measure TNF-α/IL-6 suppression using ELISA after LPS stimulation .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Key substituents :

| Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Pyridazinone C3 | Cyclopropyl → Fluorophenyl | ↑ Kinase inhibition (ΔIC₅₀: 1.2→0.8 μM) | |

| Acetamide N-substituent | Phenyl → Trifluoromethylphenyl | ↑ Metabolic stability (t₁/₂: 2→6 h) |

- Methodology : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination; assess activity in dose-response assays .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-h incubation) .

- Batch analysis : Compare compound purity (HPLC) and stereochemistry (chiral HPLC) across studies .

- Computational validation : Perform molecular docking (AutoDock Vina) to confirm target binding consistency .

Q. How can researchers identify the compound’s molecular targets?

- Pull-down assays : Immobilize the compound on agarose beads; incubate with cell lysates and identify bound proteins via SDS-PAGE/MS .

- Surface plasmon resonance (SPR) : Screen against kinase libraries to quantify binding kinetics (KD values) .

- CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes (e.g., EGFR) and assessing activity loss .

Q. What experimental approaches characterize polymorphic forms of the compound?

- X-ray crystallography : Resolve crystal structures to identify stable polymorphs .

- DSC/TGA : Measure melting points (mp) and thermal decomposition profiles .

- Solubility studies : Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.